molecular formula C15H13NO B14640367 alpha-Methyl-alpha-(phenylethynyl)-2-pyridinemethanol CAS No. 55690-01-2

alpha-Methyl-alpha-(phenylethynyl)-2-pyridinemethanol

Cat. No.: B14640367
CAS No.: 55690-01-2
M. Wt: 223.27 g/mol
InChI Key: KLEPIYFAJPBWKT-UHFFFAOYSA-N
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Description

Alpha-Methyl-alpha-(phenylethynyl)-2-pyridinemethanol is a complex organic compound with a unique structure that includes a pyridine ring, a phenylethynyl group, and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha-Methyl-alpha-(phenylethynyl)-2-pyridinemethanol typically involves the reaction of 2-pyridinemethanol with phenylacetylene in the presence of a suitable catalyst. The reaction conditions often include a solvent such as tetrahydrofuran (THF) and a base like potassium tert-butoxide. The reaction is carried out under an inert atmosphere, typically nitrogen, to prevent oxidation .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are scaled up using continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

Alpha-Methyl-alpha-(phenylethynyl)-2-pyridinemethanol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The triple bond in the phenylethynyl group can be reduced to a double or single bond.

    Substitution: The hydrogen atoms on the pyridine ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Formation of alpha-Methyl-alpha-(phenylethynyl)-2-pyridinemethanone.

    Reduction: Formation of alpha-Methyl-alpha-(phenylethenyl)-2-pyridinemethanol or alpha-Methyl-alpha-(phenylethyl)-2-pyridinemethanol.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Alpha-Methyl-alpha-(phenylethynyl)-2-pyridinemethanol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of alpha-Methyl-alpha-(phenylethynyl)-2-pyridinemethanol involves its interaction with specific molecular targets and pathways. The phenylethynyl group can interact with enzymes and receptors, potentially inhibiting or activating their functions. The hydroxyl group can form hydrogen bonds with biomolecules, influencing their structure and activity .

Comparison with Similar Compounds

Similar Compounds

  • Alpha-Methyl-alpha-(phenylethynyl)-3-pyridinemethanol
  • Alpha-Methyl-alpha-(phenylethynyl)-4-pyridinemethanol

Uniqueness

Alpha-Methyl-alpha-(phenylethynyl)-2-pyridinemethanol is unique due to its specific substitution pattern on the pyridine ring, which influences its chemical reactivity and biological activity. Compared to its isomers, it may exhibit different pharmacological properties and reactivity profiles .

Properties

CAS No.

55690-01-2

Molecular Formula

C15H13NO

Molecular Weight

223.27 g/mol

IUPAC Name

4-phenyl-2-pyridin-2-ylbut-3-yn-2-ol

InChI

InChI=1S/C15H13NO/c1-15(17,14-9-5-6-12-16-14)11-10-13-7-3-2-4-8-13/h2-9,12,17H,1H3

InChI Key

KLEPIYFAJPBWKT-UHFFFAOYSA-N

Canonical SMILES

CC(C#CC1=CC=CC=C1)(C2=CC=CC=N2)O

Origin of Product

United States

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